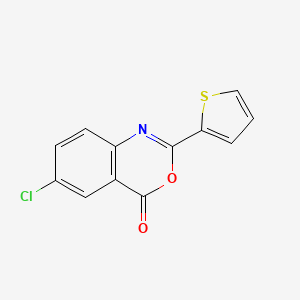![molecular formula C23H25NO3S2 B5307840 5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307840.png)
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as Morin hydrate, is a natural flavonoid compound that has been the subject of extensive scientific research in recent years.
作用機序
The mechanism of action of 5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms such as scavenging free radicals, inhibiting inflammation, inducing apoptosis, and modulating signaling pathways.
Biochemical and Physiological Effects
This compound hydrate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, lower blood glucose levels, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. Additionally, it has low toxicity and is well-tolerated by animals. However, its poor solubility in water can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on 5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, the development of new formulations and delivery methods may improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, this compound hydrate is a natural flavonoid compound that has shown promise for its therapeutic potential in various diseases. Its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties make it a promising candidate for further research. While more research is needed to fully understand its mechanism of action and optimize its therapeutic potential, this compound hydrate represents a promising avenue for the development of new treatments for various diseases.
合成法
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate is synthesized from this compound, a natural flavonoid found in various plants such as mulberry, fig, and osage orange. The synthesis method involves the reaction of this compound with thiosemicarbazide and acetic anhydride to form 5-(2-acetamido-4,6-dihydroxyphenyl)-2,4,6-triiodoisophthalic acid. This compound is then reacted with 4-sec-butylphenol and formaldehyde to form this compound hydrate.
科学的研究の応用
5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one hydrate has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
(5E)-5-[[3-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S2/c1-3-16(2)18-8-10-19(11-9-18)26-12-5-13-27-20-7-4-6-17(14-20)15-21-22(25)24-23(28)29-21/h4,6-11,14-16H,3,5,12-13H2,1-2H3,(H,24,25,28)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVNMFWABJAGL-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)



![N-(2,3-dimethylbenzyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5307810.png)
![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![3-benzyl-5-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307828.png)
![5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5307833.png)
![(3aR*,6aS*)-2-allyl-5-(cyclobutylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5307836.png)

![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5307861.png)